molecular formula C11H5Cl6N B3368020 2,4-Bis(trichloromethyl)quinoline CAS No. 203506-37-0

2,4-Bis(trichloromethyl)quinoline

Cat. No. B3368020
CAS RN: 203506-37-0
M. Wt: 363.9 g/mol
InChI Key: XITQDHMQIVKTSO-UHFFFAOYSA-N
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Description

2,4-Bis(trichloromethyl)quinoline is a chemical compound . It is also known as a quinoline derivative .


Synthesis Analysis

Quinoline and its derivatives have been synthesized using various methods. For instance, the Ptzinger quinoline synthesis involves the reaction of isatin with a-methylene carbonyl compound in the presence of a base in ethanol . Another method involves the reaction of halomethylquinolines with salicylaldehydes or phenols to create a range of structurally novel and intriguing 2,4-bis(benzofuran-2-yl)quinoline .


Molecular Structure Analysis

Quinoline is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula of 2,4-Bis(trichloromethyl)quinoline is C11H5Cl6N .


Chemical Reactions Analysis

Quinoline derivatives have been used in a variety of chemical transformations in organic synthesis . For example, halomethylquinolines have been used in reactions with hydroxyindazole , and ethyl 2-chloromethylquinoline-3-carboxaldehydes have been used in reactions with amines .

Safety and Hazards

The safety data sheets for quinoline derivatives suggest that they may cause skin irritation, serious eye irritation, and respiratory irritation . They should be handled with personal protective equipment and adequate ventilation .

Future Directions

Quinoline derivatives have attracted significant interest due to their broad range of biological activities and applications in medicinal, synthetic organic chemistry, and industrial chemistry . The development of synthetic methods for making quinoline derivatives continuously attracts the interest of organic and medicinal chemists .

properties

IUPAC Name

2,4-bis(trichloromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5Cl6N/c12-10(13,14)7-5-9(11(15,16)17)18-8-4-2-1-3-6(7)8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITQDHMQIVKTSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Cl6N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348086
Record name 2,4-Bis(trichloromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Bis(trichloromethyl)quinoline

CAS RN

203506-37-0
Record name 2,4-Bis(trichloromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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